N-(1-naphthylmethyl)sulfamide
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Overview
Description
N-(1-naphthylmethyl)sulfamide is an organosulfur compound characterized by the presence of a sulfamide group attached to a naphthylmethyl moiety. This compound is part of the broader class of sulfonamides, which have been extensively studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1-naphthylmethyl)sulfamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfamide bond . Another efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide, which provides a general and environmentally friendly access to sulfonamide compounds .
Industrial Production Methods: Industrial production of this compound typically employs large-scale oxidative coupling reactions due to their efficiency and cost-effectiveness. The use of readily available low-cost commodity chemicals such as thiols and amines, combined with environmentally friendly oxidizing agents, makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-(1-naphthylmethyl)sulfamide undergoes various chemical reactions, including:
Substitution: Reaction with amines to form sulfonamides and sulfonyl azides.
Coupling Reactions: Formation of sulfonamides through S-N coupling reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, thionyl chloride, N-chlorosuccinimide.
Catalysts: Ammonium iodide, cyanuric chloride.
Solvents: Anhydrous acetonitrile, water.
Major Products:
Sulfonamides: Formed through the reaction of sulfonyl chlorides with amines.
Sulfonyl Azides: Produced via the reaction of sulfonyl chlorides with sodium azide.
Scientific Research Applications
N-(1-naphthylmethyl)sulfamide has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of N-(1-naphthylmethyl)sulfamide involves its interaction with specific molecular targets and pathways. This inhibition leads to a bacteriostatic effect, preventing the growth and replication of susceptible bacteria .
Comparison with Similar Compounds
N-(1-naphthylmethyl)sulfamide can be compared with other similar compounds such as sulfenamides, sulfinamides, and sulfonamides . These compounds share the common feature of having sulfur-nitrogen bonds but differ in their specific structures and applications. For example:
Sulfenamides: Used primarily in the rubber industry as accelerators for vulcanization.
Sulfinamides: Employed in asymmetric synthesis and as intermediates in the production of other sulfur-containing compounds.
Sulfonamides: Widely used as antibacterial agents in both human and veterinary medicine.
This compound is unique due to its specific naphthylmethyl moiety, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
1-[(sulfamoylamino)methyl]naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c12-16(14,15)13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,13H,8H2,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWBCXGLJQLNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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